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molecular formula C10H14O3 B1606840 Methyl 5-tert-butylfuran-2-carboxylate CAS No. 59907-23-2

Methyl 5-tert-butylfuran-2-carboxylate

Cat. No. B1606840
M. Wt: 182.22 g/mol
InChI Key: UBRPDRSWIRZWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865703B2

Procedure details

AlCl3 (25.4 g, 190 mmol) is added batchwise to methyl furan-2-carboxylate (20.0 g, 159 mmol) and tert.-butylbromide (21.4 mL, 190 mmol) in CS2 (200 mL) while cooling with ice and the mixture is stirred for 6 h at RT. The reaction mixture is poured onto ice water, mixed with conc. hydrochloric acid (25 mL) and stirred for 10 min. Then the aqueous phase is extracted 2× with 200 mL EA. The combined organic phase is dried on Na2SO4, filtered and evaporated down using the rotary evaporator. The methyl 5-tert.-butyl-furan-2-carboxylate thus obtained is used further without any additional purification steps.
Name
Quantity
25.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[O:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[C:10]([O:12][CH3:13])=[O:11].[C:14](Br)([CH3:17])([CH3:16])[CH3:15].Cl>C(=S)=S>[C:14]([C:9]1[O:5][C:6]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][CH:8]=1)([CH3:17])([CH3:16])[CH3:15] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
20 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)OC
Name
Quantity
21.4 mL
Type
reactant
Smiles
C(C)(C)(C)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 6 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice water
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
Then the aqueous phase is extracted 2× with 200 mL EA
CUSTOM
Type
CUSTOM
Details
The combined organic phase is dried on Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
the rotary evaporator

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(O1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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